molecular formula C17H18N2O B12609833 5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 918330-44-6

5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B12609833
CAS No.: 918330-44-6
M. Wt: 266.34 g/mol
InChI Key: UIHWNGHDDQEUQI-UHFFFAOYSA-N
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Description

5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes an indanone core substituted with an aminoaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the reaction of 3-aminoaniline with 2,2-dimethylindanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminoanilino)-1-(2-phenylethyl)-4-piperidinecarbonitrile
  • Ethyl (3-aminoanilino)(oxo)acetate

Uniqueness

5-(3-Aminoanilino)-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

918330-44-6

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

5-(3-aminoanilino)-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C17H18N2O/c1-17(2)10-11-8-14(6-7-15(11)16(17)20)19-13-5-3-4-12(18)9-13/h3-9,19H,10,18H2,1-2H3

InChI Key

UIHWNGHDDQEUQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1=O)C=CC(=C2)NC3=CC=CC(=C3)N)C

Origin of Product

United States

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